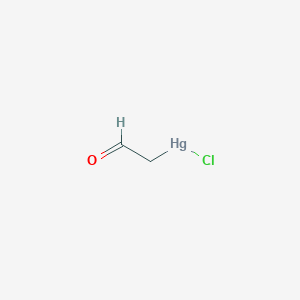
Chloro(2-oxoethyl)mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro(2-oxoethyl)mercury is an organomercury compound with the chemical formula C3H3ClHgO. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. It is a colorless to pale yellow liquid that is sensitive to moisture and light.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chloro(2-oxoethyl)mercury can be synthesized through the reaction of mercury(II) chloride with 2-oxoethyl chloride in the presence of a suitable solvent, such as ethanol or methanol. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C. The reaction can be represented as follows:
HgCl2+C2H3ClO→C3H3ClHgO+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the compound. The process may include additional purification steps, such as distillation or recrystallization, to remove impurities and obtain a high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions
Chloro(2-oxoethyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other by-products.
Reduction: Reduction reactions can convert this compound to elemental mercury and other organic compounds.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Mercury(II) oxide (HgO) and organic by-products.
Reduction: Elemental mercury (Hg) and various organic compounds.
Substitution: Substituted organomercury compounds with different functional groups.
Applications De Recherche Scientifique
Chloro(2-oxoethyl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which chloro(2-oxoethyl)mercury exerts its effects involves its interaction with cellular components, such as proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction can result in various biological effects, including cytotoxicity and changes in cellular metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylmercury (CH3Hg+): Known for its neurotoxic effects and environmental impact.
Ethylmercury (C2H5Hg+): Used in some vaccines as a preservative (thiomersal).
Phenylmercury (C6H5Hg+): Utilized in antifungal and antibacterial agents.
Uniqueness
Chloro(2-oxoethyl)mercury is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways
Propriétés
Numéro CAS |
5321-77-7 |
|---|---|
Formule moléculaire |
C2H3ClHgO |
Poids moléculaire |
279.09 g/mol |
Nom IUPAC |
chloro(2-oxoethyl)mercury |
InChI |
InChI=1S/C2H3O.ClH.Hg/c1-2-3;;/h2H,1H2;1H;/q;;+1/p-1 |
Clé InChI |
FRSKIGNYYSERRB-UHFFFAOYSA-M |
SMILES canonique |
C(C=O)[Hg]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Thiabicyclo[3.3.1]nonane](/img/structure/B14748427.png)
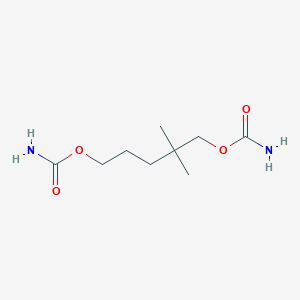
![(1R,9S,10R)-3-hydroxy-4,12-dimethoxy-17-methyl-17-oxido-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one](/img/structure/B14748435.png)
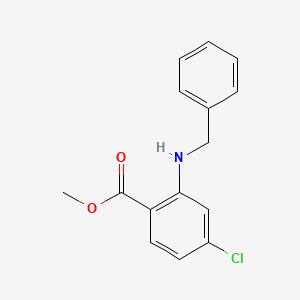
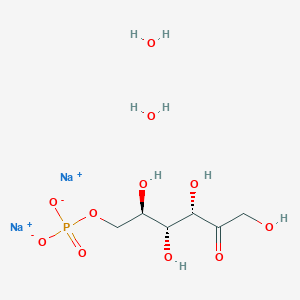
![2-[2-(2-aminopropanoylamino)propanoylamino]-N-[4-(hydroxymethyl)phenyl]butanediamide](/img/structure/B14748446.png)
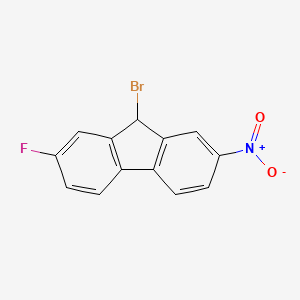
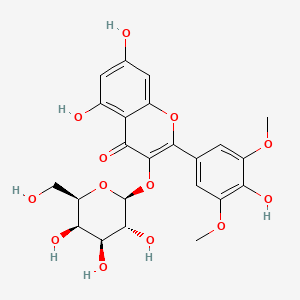
![Phenyl-[2-(thiophene-2-carbonyl)phenyl]methanone](/img/structure/B14748468.png)
![3-[Carbamoyloxymethyl(dimethyl)silyl]propyl carbamate](/img/structure/B14748473.png)
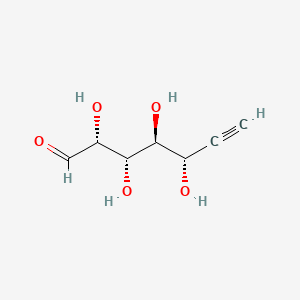
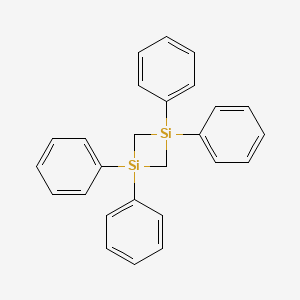
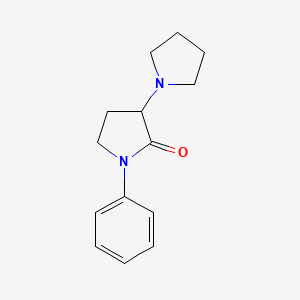
![N-[4-[4-(aziridine-1-carbonylamino)-3-methylphenyl]-2-methylphenyl]aziridine-1-carboxamide](/img/structure/B14748484.png)
